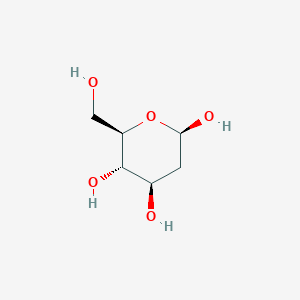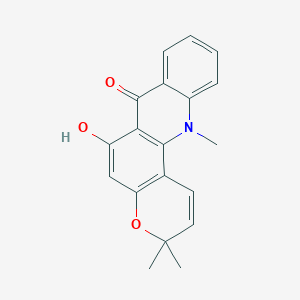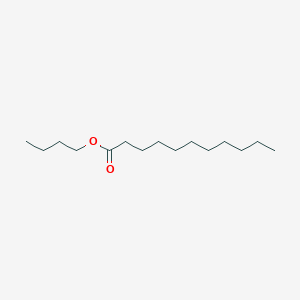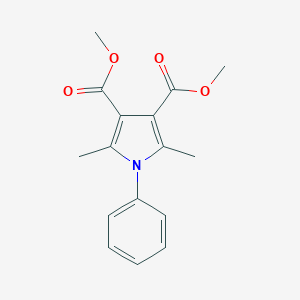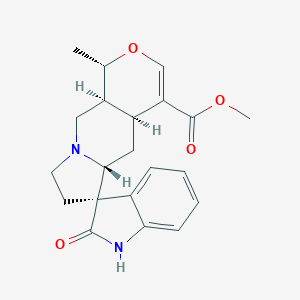
4-(Allylamino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylamino)benzonitrile: is an organic compound with the molecular formula C10H10N2 It is a derivative of benzonitrile, where an allylamino group is attached to the fourth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with allylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chlorine atom by the allylamino group. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Allylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The allylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the allylamino group under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Allylamino)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing compounds with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(Allylamino)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allylamino group can participate in nucleophilic and electrophilic interactions, modulating the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Aminobenzonitrile: Similar structure but lacks the allyl group.
4-Dimethylaminobenzonitrile: Contains a dimethylamino group instead of an allylamino group.
4-Cyanoaniline: Another derivative of benzonitrile with an amino group.
Uniqueness: 4-(Allylamino)benzonitrile is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity. The allyl group can participate in additional chemical reactions, providing versatility in synthetic applications. This uniqueness makes this compound a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
10282-33-4 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
4-(prop-2-enylamino)benzonitrile |
InChI |
InChI=1S/C10H10N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,12H,1,7H2 |
Clé InChI |
CEFYXGLOSWZHDA-UHFFFAOYSA-N |
SMILES |
C=CCNC1=CC=C(C=C1)C#N |
SMILES canonique |
C=CCNC1=CC=C(C=C1)C#N |
Synonymes |
4-ALLYLAMINO-BENZONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




